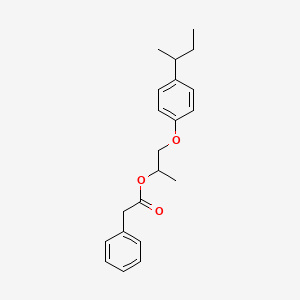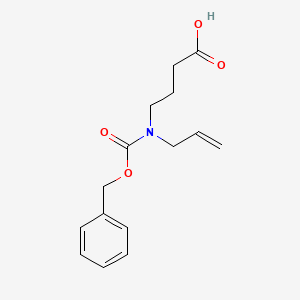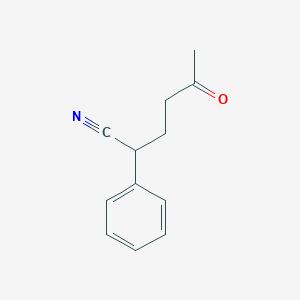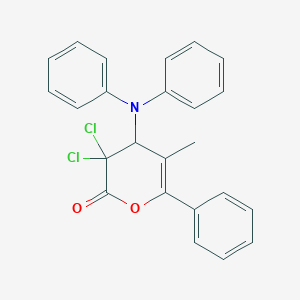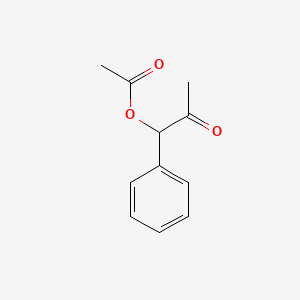
2-Oxo-1-phenylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-phenylpropyl acetate is an organic compound with the molecular formula C11H10O3 It is an ester derived from the reaction between 2-oxo-1-phenylpropanol and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxo-1-phenylpropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-phenylpropanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the hydration of 1-phenylprop-2-yn-1-yl acetate using a gold(I) catalyst, followed by biotransformation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and regioselectivity in the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-phenylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 2-oxo-1-phenylpropanol and acetic acid.
Reduction: It can be reduced to 2-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Oxo-1-phenylpropanol, acetic acid.
Reduction: 2-Phenylpropan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-1-phenylpropyl acetate has several applications in scientific research:
Biology: It serves as a substrate in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, it acts as a substrate, undergoing transformation to yield specific products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-4-phenylbutenoate: Similar in structure but with an additional carbon in the chain.
Phenoxy acetamide: Shares the phenyl group but differs in the functional groups attached.
Uniqueness
2-Oxo-1-phenylpropyl acetate is unique due to its specific ester linkage and the presence of both a ketone and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
19275-80-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2-oxo-1-phenylpropyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Clé InChI |
VYHMUKHYGLLMEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


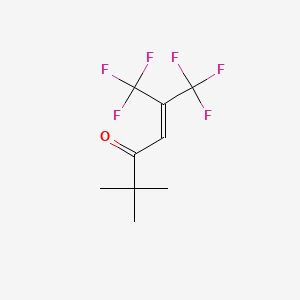
![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
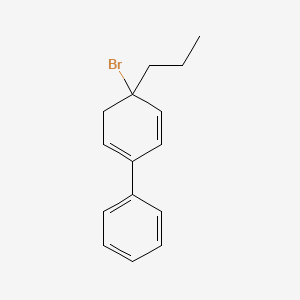



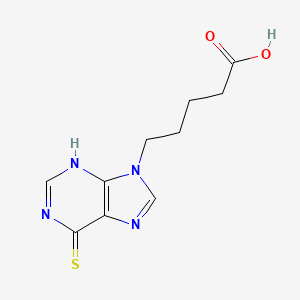
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)


